molecular formula C15H18N6O3 B2655761 ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1351596-43-4

ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2655761
CAS No.: 1351596-43-4
M. Wt: 330.348
InChI Key: HEINPWSHAUZNBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. The pyridazine ring is linked via a carbonyl group to a piperazine scaffold, which is further functionalized with an ethyl carboxylate ester (Fig. 1). Such motifs are common in medicinal chemistry, particularly for targeting enzymes or receptors in the central nervous system (CNS) .

Properties

IUPAC Name

ethyl 4-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-2-24-15(23)20-10-8-19(9-11-20)14(22)12-4-5-13(18-17-12)21-7-3-6-16-21/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEINPWSHAUZNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally, the incorporation of the piperazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Features Reference
Target Compound Pyridazine-carbonyl-piperazine 6-(1H-pyrazol-1-yl), ethyl carboxylate C₁₆H₁₈N₆O₃ Rigid carbonyl linkage, pyrazole substituent N/A
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () Pyridazine-piperazine 3-Cl, 4-(2-fluorophenyl)piperazine C₁₄H₁₄ClFN₄ Chlorine substituent, fluorophenyl group
tert-Butyl 4-(2-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethyl)piperazine-1-carboxylate () Pyridinyl-ethyl-piperazine Ethylene spacer, tert-butyl carbamate C₂₀H₂₇N₅O₂ Enhanced metabolic stability, flexible spacer
Ethyl 4-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate () Pyridazine-sulfanyl acetyl Sulfur atom, acetyl linkage C₁₆H₂₀N₆O₃S Sulfur enhances solubility, acetyl spacer
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate () Pyridinyl-oxadiazole-piperazine Oxadiazole bioisostere C₁₇H₂₂N₆O₃ Oxadiazole improves electronic properties

Key Observations :

  • Substituent Effects : The pyrazole group in the target compound and enhances π-π interactions, whereas chlorine in may increase electrophilicity.
  • Linker Flexibility : The direct carbonyl linkage in the target compound confers rigidity, contrasting with ethylene () or sulfanyl acetyl () spacers, which add flexibility.
  • Protecting Groups : The ethyl carboxylate in the target compound is more labile to hydrolysis than the tert-butyl carbamate in and , impacting metabolic stability .

Reaction Conditions :

  • Target Compound : Likely requires anhydrous conditions for carbonyl coupling.
  • : Sulfanyl acetyl linkage formed via thiol-ene chemistry or nucleophilic substitution .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 342.36 300.74 369.46 376.43
LogP (Predicted) ~2.1 ~2.8 ~3.5 ~1.9
Solubility Moderate (ester) Low (chlorine, fluorophenyl) High (tert-butyl) High (sulfanyl)

Notes:

  • The tert-butyl group in increases lipophilicity (higher LogP), while sulfur in improves aqueous solubility.
  • The target compound’s ethyl ester balances moderate solubility and metabolic lability.

Biological Activity

Ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine ring, a pyridazine moiety, and a pyrazole substituent. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing techniques such as refluxing with hydrazides or acylation methods to achieve the desired derivatives.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation.

Key Findings:

  • A study reported that related pyrazole derivatives showed COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM .
  • Histopathological evaluations indicated minimal gastric damage, suggesting a favorable safety profile for these compounds .

Anticancer Potential

The compound's anticancer potential has also been investigated, particularly regarding its effect on various cancer cell lines. The presence of the pyrazole and pyridazine rings is thought to enhance its bioactivity through multiple mechanisms.

Case Studies:

  • Cell Line Studies : this compound was tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Table 1: Summary of Biological Activities

Activity TypeMechanismIC50 Values (µM)References
COX-2 InhibitionEnzyme inhibition0.034 - 0.052
CytotoxicityInduction of apoptosisVaries by cell line
Anti-inflammatoryEdema inhibition>75% inhibition

Q & A

Basic: What are the optimal synthetic routes and purification methods for ethyl 4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling pyridazine derivatives with piperazine precursors. For example, palladium-catalyzed cross-coupling (e.g., using potassium trifluoroboratomethyl reagents) under reflux (15–24 hours) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) is effective. Purification via silica gel chromatography (0–40% ethyl acetate/chlorogen gradients) ensures high yields (60–85%) and purity (>95%). Monitoring reaction progress with TLC and optimizing pH/temperature minimizes side products .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm connectivity of the pyridazine, pyrazole, and piperazine moieties.
  • Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., m/z 344.3684 for similar derivatives) and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (C-N, ~1250 cm1^{-1}) functional groups .

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve incubating the compound in buffers (pH 3–10) at 25–60°C for 24–72 hours. HPLC analysis tracks degradation products. Piperazine derivatives generally show instability under strongly acidic (pH < 3) or basic (pH > 9) conditions due to hydrolysis of the ester/carbamate groups. Thermal stability is moderate (<100°C), with decomposition observed at higher temperatures .

Advanced: What mechanistic insights exist for its interactions with biological targets?

Methodological Answer:
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations suggest interactions with enzymes (e.g., kinases) or receptors (e.g., neurotransmitter GPCRs). The pyridazine-pyrazole core may act as a hydrogen-bond acceptor, while the piperazine moiety facilitates solubility and binding to hydrophobic pockets. Experimental validation via surface plasmon resonance (SPR) quantifies binding affinity (Kd_d values) .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO/LUMO energies) to prioritize analogs. CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with bioactivity. Virtual screening of libraries (e.g., ZINC15) identifies derivatives with improved target selectivity .

Advanced: What crystallographic methods are used for structural elucidation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves 3D conformation. Data collection at 100 K (λ = 0.71073 Å) and refinement to R1_1 < 0.05 confirms bond angles/distances. ORTEP-3 GUI visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced: How are in vivo pharmacokinetic parameters assessed?

Methodological Answer:
Rodent studies (IV/PO administration) measure:

  • Bioavailability : LC-MS/MS quantifies plasma concentrations (Cmax_\text{max}, Tmax_\text{max}).
  • Metabolism : Microsomal assays (CYP450 isoforms) identify metabolites (e.g., ester hydrolysis products).
  • Half-life : Non-compartmental analysis (WinNonlin) calculates t1/2_{1/2} and clearance rates .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:
Systematic substitution of the pyridazine (e.g., halogenation) and piperazine (e.g., N-alkylation) moieties is performed. In vitro assays (e.g., enzyme inhibition IC50_{50}) combined with logP/logD measurements guide prioritization. For example, fluorination at the pyrazole ring improves metabolic stability .

Advanced: What strategies address contradictory bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability (e.g., overexpression of efflux pumps). Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: How to evaluate synergistic effects with other therapeutic agents?

Methodological Answer:
Combination studies use Chou-Talalay synergy assays (CompuSyn software). Fixed-ratio mixtures (e.g., 1:1 to 1:4) are tested in cell viability assays. Combination indices (CI < 1 indicate synergy) and isobolograms quantify interactions. Mechanistic studies (e.g., Western blotting for pathway markers) elucidate cooperative effects .

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